molecular formula Cl2H4MoO2 B8076174 Dichlorodioxomolybdenum(VI)

Dichlorodioxomolybdenum(VI)

Cat. No. B8076174
M. Wt: 202.88 g/mol
InChI Key: SPCGLKODPLDFSI-UHFFFAOYSA-L
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Description

Dichlorodioxomolybdenum(VI) is a useful research compound. Its molecular formula is Cl2H4MoO2 and its molecular weight is 202.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dichlorodioxomolybdenum(VI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorodioxomolybdenum(VI) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Reactions : MoO2Cl2 is an efficient and cost-effective catalyst for various organic reactions. It demonstrates enhanced activity when immobilized on solid supports like bipyridine-periodic mesoporous organosilica (BPy-PMO) (Ishikawa et al., 2018).

  • Versatility in Organic Synthesis : This compound is useful for numerous organic transformations. Its addition complexes, [MoO2Cl2(L)n; L = neutral ligand], are inexpensive and based on a non-noble metal, broadening their applicability in synthetic chemistry (Sanz & Hernández-Ruiz, 2018).

  • Active Catalyst in Olefin Epoxidation : Lewis-base adducts of dichlorodioxomolybdenum(VI) react with tert-butylhydroperoxide (TBHP), forming seven-coordinated molybdenum(VI) complexes that are presumed to be the active catalyst in olefin epoxidation (Groarke et al., 2002).

  • Binding with Aminoalcohol–Bisphenol Ligands : Interaction with tetradentate O3N-type aminoalcohol–bisphenol ligands forms oxomolybdenum(VI) complexes, showcasing its ability to form complexes with various ligands (Lauren et al., 2009).

  • Formation of Dioxomolybdenum(VI) Complexes : The synthesis of dioxomolybdenum(VI) complexes stabilized by polydentate ligands illustrates its capacity to form stable structures with different ligands (Barbaro et al., 1994).

  • Synthesis with Semicarbazones : Dioxomolybdenum(VI) complexes with semicarbazones have been synthesized and proposed to have an octahedral geometry, indicating its structural versatility (Kanoongo et al., 1988).

properties

IUPAC Name

molybdenum(2+);dichloride;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.Mo.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCGLKODPLDFSI-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[Cl-].[Cl-].[Mo+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H4MoO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Molybdenum(2+);dichloride;dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorodioxomolybdenum(VI)
Reactant of Route 2
Dichlorodioxomolybdenum(VI)
Reactant of Route 3
Dichlorodioxomolybdenum(VI)
Reactant of Route 4
Dichlorodioxomolybdenum(VI)
Reactant of Route 5
Dichlorodioxomolybdenum(VI)
Reactant of Route 6
Dichlorodioxomolybdenum(VI)

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